molecular formula C18H15K2N3O10S3 B12721393 Dipotassium 6-amino-4-hydroxy-5-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate CAS No. 97925-90-1

Dipotassium 6-amino-4-hydroxy-5-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12721393
CAS No.: 97925-90-1
M. Wt: 607.7 g/mol
InChI Key: MKGCWKNMAFCOPW-UHFFFAOYSA-L
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Description

Dipotassium 6-amino-4-hydroxy-5-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate is a synthetic organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in textile dyeing, printing, and as a colorant in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 6-amino-4-hydroxy-5-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of an aromatic amine, such as 6-amino-4-hydroxy-naphthalene-2-sulphonic acid, using sodium nitrite and hydrochloric acid at low temperatures.

    Coupling Reaction: The diazonium salt formed is then coupled with a suitable coupling component, such as 3-((2-(sulphonatooxy)ethyl)sulphonyl)aniline, under alkaline conditions to form the azo compound.

    Neutralization: The resulting product is neutralized with potassium hydroxide to form the dipotassium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity. The final product is typically isolated by filtration, washed, and dried before being packaged for use.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 6-amino-4-hydroxy-5-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The sulphonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Various nucleophiles can be used to substitute the sulphonate groups, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can produce a range of oxidized derivatives.

Scientific Research Applications

Dipotassium 6-amino-4-hydroxy-5-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.

    Biology: Employed as a staining agent in histology and cytology to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The sulphonate groups enhance its solubility in water, making it suitable for use in aqueous environments. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological staining or interacting with substrates in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 6-acetamido-4-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
  • Tetrasodium 4-amino-5-hydroxy-3,6-bis((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate

Uniqueness

Dipotassium 6-amino-4-hydroxy-5-((3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and vibrant color make it particularly valuable in applications requiring aqueous solutions and strong visual contrast.

Properties

CAS No.

97925-90-1

Molecular Formula

C18H15K2N3O10S3

Molecular Weight

607.7 g/mol

IUPAC Name

dipotassium;6-amino-4-hydroxy-5-[[3-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C18H17N3O10S3.2K/c19-15-5-4-11-8-14(33(25,26)27)10-16(22)17(11)18(15)21-20-12-2-1-3-13(9-12)32(23,24)7-6-31-34(28,29)30;;/h1-5,8-10,22H,6-7,19H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2

InChI Key

MKGCWKNMAFCOPW-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[K+].[K+]

Origin of Product

United States

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